4-Methylhexadecane

概要

説明

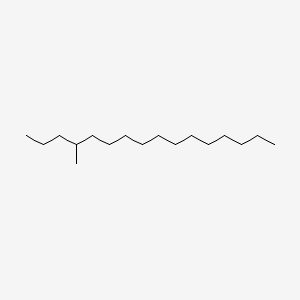

4-Methylhexadecane is an organic compound with the molecular formula C₁₇H₃₆. It is a branched alkane, specifically a methyl-substituted hexadecane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds. The structure of this compound includes a hexadecane backbone with a methyl group attached to the fourth carbon atom.

準備方法

Synthetic Routes and Reaction Conditions: 4-Methylhexadecane can be synthesized through various methods. One common synthetic route involves the alkylation of hexadecane with a methylating agent. For instance, the reaction of hexadecane with methyl iodide in the presence of a strong base such as sodium hydride can yield this compound. Another method involves the reduction of 4-methylhexadecanone using hydrogen gas in the presence of a palladium on carbon catalyst.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of 4-methylhexadecanone. This process typically involves the use of a hydrogenation reactor where the ketone is exposed to hydrogen gas under high pressure and temperature in the presence of a palladium or platinum catalyst.

化学反応の分析

Types of Reactions: 4-Methylhexadecane, like other alkanes, primarily undergoes reactions characteristic of saturated hydrocarbons. These include:

Oxidation: Combustion in the presence of oxygen to produce carbon dioxide and water.

Halogenation: Reaction with halogens such as chlorine or bromine under ultraviolet light to form haloalkanes.

Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.

Common Reagents and Conditions:

Oxidation: Requires oxygen or an oxidizing agent such as potassium permanganate.

Halogenation: Requires halogens (chlorine or bromine) and ultraviolet light.

Cracking: Requires high temperatures and sometimes a catalyst such as zeolites.

Major Products Formed:

Oxidation: Carbon dioxide and water.

Halogenation: Haloalkanes such as 4-chloro- or 4-bromohexadecane.

Cracking: Smaller alkanes and alkenes.

科学的研究の応用

Chemical Properties and Structure

4-Methylhexadecane is a saturated hydrocarbon with a molecular weight of 240.48 g/mol. Its structure features a branched alkane configuration, which influences its physical properties such as boiling point and solubility. Understanding these properties is crucial for its application in various fields.

Environmental Research

This compound has been studied as a volatile organic compound (VOC) emitted from biological sources, particularly during stress conditions in humans. Research indicates that it is one of the significant VOCs produced by the skin, which can be correlated with psychological stress levels.

In industrial settings, this compound is utilized primarily as a component in fuel formulations and lubricant additives due to its favorable thermal stability and low volatility. Its presence in diesel fuels has been studied to enhance performance characteristics.

Case Study: Diesel Fuel Composition

Research on high-aromatic diesel fuels indicated that incorporating compounds like this compound can improve fuel properties such as cetane number and reduce emissions .

Table 2: Thermophysical Properties of Diesel Fuels

| Compound Name | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|

| This compound | 0.77 | 22.58 |

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various chemical compounds. Its branched structure makes it an attractive candidate for producing specialty chemicals and additives used in cosmetics and personal care products.

Research on Semiochemicals

Recent studies have explored the potential of long-chain alkanes like this compound as semiochemicals—chemical signals used by organisms to communicate. This aspect opens avenues for research into ecological interactions and pest management strategies .

作用機序

The mechanism of action of 4-Methylhexadecane is primarily related to its chemical properties as a hydrocarbon. In biological systems, it can interact with lipid membranes due to its hydrophobic nature, potentially affecting membrane fluidity and permeability. In chemical reactions, its reactivity is influenced by the presence of the methyl group, which can affect the stability and reactivity of intermediates formed during reactions.

類似化合物との比較

Hexadecane: A straight-chain alkane with the formula C₁₆H₃₄.

2-Methylhexadecane: Another methyl-substituted hexadecane with the methyl group on the second carbon atom.

Octadecane: A longer-chain alkane with the formula C₁₈H₃₈.

Uniqueness of 4-Methylhexadecane: this compound is unique due to the specific position of the methyl group on the fourth carbon atom, which can influence its physical and chemical properties. This positional isomerism can affect its boiling point, melting point, and reactivity compared to other methyl-substituted hexadecanes.

生物活性

4-Methylhexadecane, with the molecular formula C17H36, is an alkane that has garnered attention in various biological research contexts. This article explores its biological activities, including antimicrobial, antioxidant, and potential applications in ecological and medical fields.

- Molecular Weight : 240.4677 g/mol

- CAS Number : 25117-26-4

- Structure : The compound features a linear chain with a methyl group at the fourth position, influencing its chemical reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's antimicrobial efficacy was assessed through zone of inhibition tests, demonstrating significant activity at certain concentrations.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. One study utilized the phosphomolybdenum method to measure total antioxidant capacity (TAC), revealing that the compound can effectively reduce oxidative stress in biological systems.

- Total Antioxidant Capacity (TAC) : Measured as mg ascorbic acid equivalent (AAE) per g of extract.

| Extract Concentration (µg/ml) | TAC (mg AAE/g) |

|---|---|

| 100 | 350 |

| 200 | 450 |

This antioxidant activity is crucial for potential applications in food preservation and health supplements.

3. Ecological Impact

This compound has been identified as a volatile organic compound (VOC) emitted from certain plant species under stress conditions. Its role in ecological interactions, particularly in plant-insect dynamics, is being studied. For instance, certain cyanobacteria produce this compound, which may influence microbial community structures and interactions within ecosystems .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of various alkanes, including this compound. The findings indicated that this compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with other natural extracts.

Case Study 2: Stress-Induced Emission

Another research project focused on the emission of VOCs from skin during psychological stress. It was found that compounds like this compound were significantly over-expressed during stress episodes, suggesting potential applications in stress detection technologies .

特性

IUPAC Name |

4-methylhexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36/c1-4-6-7-8-9-10-11-12-13-14-16-17(3)15-5-2/h17H,4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREPYGSHKSWUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947980 | |

| Record name | 4-Methylhexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25117-26-4 | |

| Record name | 4-Methylhexadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25117-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylhexadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025117264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylhexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。